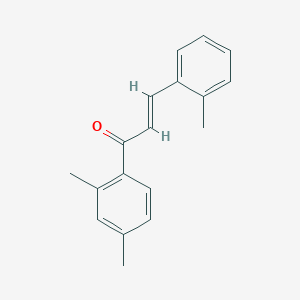

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Overview

Description

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are important organic compounds that have been widely studied for their potential applications in various fields, including pharmaceuticals, agriculture, and food industry.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds indicates that the structural configuration of (2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one can be characterized by specific intermolecular interactions and molecular geometry. Studies on similar chalcone derivatives have revealed that these compounds exhibit distinctive crystal packing, intermolecular interactions, and dihedral angles between phenyl rings, which are critical for understanding their chemical behavior and potential applications in materials science (Jasinski et al., 2009), (Fun et al., 2008).

Optoelectronic and Charge Transport Properties

Chalcone derivatives, including this compound, have been explored for their optoelectronic and charge transport properties. These compounds demonstrate potential for use in semiconductor devices due to their comprehensible intra- and inter-molecular charge transport capabilities. Theoretical and experimental studies have shown that these chalcones could serve as efficient materials for various semiconductor applications, highlighting their good choice for NLO activities and thermal stability (Shkir et al., 2019).

Nonlinear Optical (NLO) Properties

The NLO properties of chalcone derivatives are of significant interest for applications in photonics and optoelectronics. Investigations into the linear, second, and third-order NLO properties of these compounds have been conducted using quantum chemical density functional theory calculations and experimental techniques. The studies reveal that chalcones exhibit promising NLO behavior, making them suitable for inclusion in semiconductor devices and materials with optical limiting capabilities. These findings suggest the potential of this compound and similar compounds for advanced optical applications (Shkir et al., 2019).

properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROFKUQZOLCZQH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)

acetic acid](/img/structure/B3079150.png)